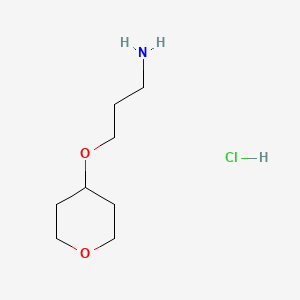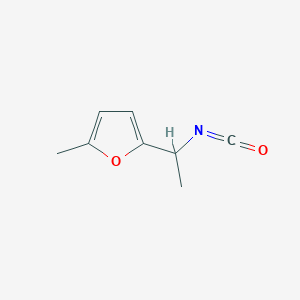![molecular formula C9H16N4O3 B1524827 tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate CAS No. 1354952-39-8](/img/structure/B1524827.png)
tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate
Overview
Description
Tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing oxygen and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization reactions involving hydrazine and carboxylic acids or their derivatives.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions.
Attachment of the tert-butyl group: The tert-butyl group is usually introduced using tert-butyl isocyanate in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or amides.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro derivatives.
Reduction: Amines, amides.
Substitution: Substituted carbamates, amines, and alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of oxadiazole derivatives on various biological systems. It can serve as a probe to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features make it suitable for designing compounds with antiviral, antibacterial, and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and molecular targets involved would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: This compound is structurally similar but contains a sulfur atom instead of oxygen in the ring.
N-protected amino acids: Compounds such as N-Boc glycine and N-Boc phenylalanine are structurally related and can be used in similar synthetic routes.
Uniqueness: Tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate is unique due to its combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-9(2,3)15-8(14)11-5-4-6-12-7(10)13-16-6/h4-5H2,1-3H3,(H2,10,13)(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWYWDPTTDBPAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-39-8 | |
| Record name | tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Propenoic acid,tricyclo[3.3.1.13,7]decane-1,3-diyl ester (9CI)](/img/structure/B1524751.png)




![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B1524759.png)


![tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate](/img/structure/B1524763.png)
![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)
